1,2-Bis(trifluoromethyl)-3-chloro-5-(trifluoromethoxy)benzene
Description
Properties
Molecular Formula |
C9H2ClF9O |
|---|---|
Molecular Weight |
332.55 g/mol |
IUPAC Name |
1-chloro-5-(trifluoromethoxy)-2,3-bis(trifluoromethyl)benzene |
InChI |
InChI=1S/C9H2ClF9O/c10-5-2-3(20-9(17,18)19)1-4(7(11,12)13)6(5)8(14,15)16/h1-2H |
InChI Key |
FQDYYLKWMSGRLB-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C(=C1C(F)(F)F)C(F)(F)F)Cl)OC(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Initial Substrate Selection and Chlorination
The synthesis begins with a benzene derivative pre-functionalized with groups that facilitate subsequent transformations. For example, 4-chlorobenzotrifluoride serves as a common precursor due to its stability and commercial availability.
Radical Chlorination :
- Conditions : UV irradiation (λ = 300–400 nm) with polychromatic light.
- Reagents : Chlorine gas (Cl₂) and a radical initiator (e.g., azobisisobutyronitrile, AIBN).
- Mechanism : Radical chain propagation ensures selective chlorination at positions ortho and para to existing electron-withdrawing groups. For instance, chlorination of 4-chlorobenzotrifluoride yields a polychlorinated intermediate, which is subsequently purified via solvent evaporation.
Example Protocol :
Anisole (150 g), AIBN (7.5 g), and 4-chlorobenzotrifluoride (750 g) are heated to 90–100°C under UV light. Chlorine gas is introduced at 15–20 LPH until 345 g is consumed. Post-reaction, residual Cl₂ and HCl are purged with nitrogen, yielding a crude chlorinated product (296 g).
Fluorination to Introduce Trifluoromethyl Groups
The conversion of chlorinated intermediates to trifluoromethyl derivatives relies on Swarts fluorination :
Swarts Reaction :
- Reagents : Anhydrous HF (AHF) under pressurized conditions (30–35 kg/cm²).
- Mechanism : Nucleophilic displacement of chlorine by fluoride ions, facilitated by the high electrophilicity of AHF.
Example Protocol :
Trichloromethoxybenzene (265 g) and AHF (252 g) are heated to 80°C in a stainless-steel autoclave for 4–6 hours. Hydrochloric acid (HCl) byproduct is vented, and crude trifluoromethoxybenzene (190 g) is distilled to isolate the pure product (120 g).
Nitration and Functional Group Interconversion
Electrophilic Nitration :
- Reagents : Nitration mixture (HNO₃ + H₂SO₄) in dichloromethane (DCM).
- Regioselectivity : The -OCF₃ group directs nitration to the para position, yielding l-nitro-4-trifluoromethoxybenzene as the major product (90% para selectivity).
Example Protocol :
Trifluoromethoxybenzene (118 g) in DCM (590 g) is cooled to 0°C, followed by slow addition of HNO₃ (58.24 g) and H₂SO₄ (174.24 g). The mixture is warmed to 30°C, quenched in ice water, and extracted with DCM to isolate l-nitro-4-trifluoromethoxybenzene (135 g).
Reductive Amination and Final Substitution
Iron-Mediated Reduction :
- Reagents : Iron powder and hydrochloric acid (HCl).
- Mechanism : Nitro groups are reduced to amines, which are subsequently diazotized and replaced with -OCF₃ via Sandmeyer-type reactions.
Critical Note :
The -OCF₃ group is introduced via nucleophilic aromatic substitution (NAS) using potassium trifluoromethoxide (KOCF₃), though this requires activation by electron-withdrawing groups.
Industrial-Scale Optimization
Reaction Temperature and Pressure
Solvent Selection
Purity and Isolation
- Column chromatography (silica gel, petroleum ether/ethyl acetate) resolves isomeric byproducts.
- Distillation under reduced pressure isolates volatile trifluoromethoxy intermediates.
Comparative Analysis of Methodologies
Emerging Techniques and Innovations
Recent advances focus on flow chemistry to improve safety in HF handling and catalytic trifluoromethylation using Cu/ligand systems to reduce reliance on stoichiometric reagents. For example:
Catalytic Trifluoromethylation :
Palladium-catalyzed cross-coupling of aryl chlorides with CF₃Cu reagents enables direct introduction of -CF₃ groups at lower temperatures (80–100°C).
Chemical Reactions Analysis
Types of Reactions
1,2-Bis(trifluoromethyl)-3-chloro-5-(trifluoromethoxy)benzene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chloro substituent can be replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of corresponding alcohols or amines.
Substitution: Formation of substituted benzene derivatives with various functional groups.
Scientific Research Applications
1,2-Bis(trifluoromethyl)-3-chloro-5-(trifluoromethoxy)benzene has several applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules, particularly in the development of fluorinated pharmaceuticals and agrochemicals.
Biology: Employed in the study of enzyme inhibition and protein-ligand interactions due to its unique electronic properties.
Medicine: Investigated for its potential use in drug discovery and development, particularly in the design of fluorinated drug candidates with improved pharmacokinetic properties.
Industry: Utilized in the production of specialty chemicals, including advanced materials and coatings with enhanced chemical resistance and stability.
Mechanism of Action
The mechanism of action of 1,2-Bis(trifluoromethyl)-3-chloro-5-(trifluoromethoxy)benzene is primarily influenced by its electronic properties, which are modulated by the presence of fluorine atoms. The compound can interact with molecular targets through various pathways, including:
Electrophilic and Nucleophilic Interactions: The electron-withdrawing nature of the trifluoromethyl and trifluoromethoxy groups can enhance the compound’s ability to participate in electrophilic and nucleophilic reactions.
Hydrophobic Interactions: The hydrophobic nature of the trifluoromethyl groups can facilitate interactions with hydrophobic pockets in proteins and enzymes, influencing their activity and function.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Chloro-Trifluoromethoxy Substituted Benzenes
Compounds such as 3-Chloro-5-(trifluoromethoxy)aniline (CAS 151276-13-0) and 3-Chloro-5-(trifluoromethoxy)benzonitrile () share the chloro-trifluoromethoxy motif but differ in functional groups. For example:
- Reactivity: The presence of an amino (-NH₂) or nitrile (-CN) group in these analogs increases their susceptibility to electrophilic substitution or nucleophilic addition, respectively, compared to the parent benzene derivative. In contrast, the target compound’s lack of such reactive groups enhances its stability under harsh conditions .
- Applications : Aniline derivatives are intermediates in dye and pharmaceutical synthesis, while nitriles are precursors for heterocycles. The target compound’s inertness may favor its use as a building block in high-performance polymers or agrochemicals .
Bis(trifluoromethyl)benzenes
1,2-Bis(trifluoromethyl)benzene (CAS 6818-99-1, ) lacks the chloro and trifluoromethoxy substituents. Key differences include:
- Electronic Effects : The absence of electron-withdrawing -Cl and -OCF₃ groups in 1,2-bis(trifluoromethyl)benzene results in a less electron-deficient aromatic ring, reducing its resistance to electrophilic attack compared to the target compound.
- Physical Properties : Bis(trifluoromethyl)benzenes typically exhibit lower boiling points and higher volatility due to reduced molecular weight and polarity. The target compound’s additional substituents likely increase its melting point and lipophilicity .
Trichloromethyl-Trifluoro Benzenes
1,2,4-Trifluoro-5-(trichloromethyl)benzene () replaces -OCF₃ with -CCl₃. Notable contrasts:
- The higher electronegativity of -OCF₃ in the target compound enhances resonance stabilization .
- Applications : Trichloromethyl derivatives are often intermediates in pesticide synthesis, whereas trifluoromethoxy groups are preferred in pharmaceuticals for metabolic stability .
Heterocyclic Analogs
Pyridine-based compounds like 3-Chloro-N1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-6-nitro-4-(trifluoromethyl)-1,2-benzenediamine () introduce nitrogen into the aromatic system. Differences include:
- Basicity : The pyridine ring’s nitrogen atom increases basicity, enabling coordination with metals or acidic protons—unlikely in the all-carbon target compound.
- Bioactivity: Heterocycles with chloro and trifluoromethyl groups are common in herbicides (e.g., sulfonylurea analogs), whereas the target compound’s benzene core may align more with non-herbicidal applications .
Research Implications and Gaps
While fluorinated aromatics are well-documented for their roles in medicinal chemistry (), specific data on the target compound’s synthesis, toxicity, and industrial applications remain scarce. Further studies should prioritize:
- Synthetic Routes : Optimizing regioselective halogenation to achieve the desired substitution pattern.
- Property Profiling : Measuring solubility, thermal stability, and reactivity under catalytic conditions.
Biological Activity
1,2-Bis(trifluoromethyl)-3-chloro-5-(trifluoromethoxy)benzene, with the CAS number 1805081-83-7, is a fluorinated aromatic compound that has garnered interest due to its potential biological activities. This compound features multiple trifluoromethyl groups and a chlorine atom, which may enhance its lipophilicity and biological interactions. Understanding its biological activity is crucial for evaluating its potential applications in pharmaceuticals and agrochemicals.
- Molecular Formula: C9H2ClF9O
- Molecular Weight: 332.55 g/mol
- Structure: The compound consists of a benzene ring substituted with two trifluoromethyl groups, one chlorine atom, and one trifluoromethoxy group.
Biological Activity Overview
The biological activity of this compound is primarily linked to its structural characteristics that influence its interaction with biological systems. The trifluoromethyl groups are known to enhance the potency of various compounds by increasing their metabolic stability and bioavailability.
Research indicates that fluorinated compounds can exhibit enhanced interactions with biological targets due to their unique electronic properties. The presence of the trifluoromethyl groups can affect:
- Hydrophobic interactions: Increasing lipophilicity may enhance membrane permeability.
- Electrostatic interactions: The electronegative fluorine atoms can participate in hydrogen bonding or dipole-dipole interactions with biological macromolecules.
Antiparasitic Activity
A study on related fluorinated compounds demonstrated that similar structures could exhibit significant antiparasitic activity. For example, modifications to the molecular structure of certain fluorinated compounds led to improved efficacy against malaria parasites (Plasmodium falciparum) by targeting specific metabolic pathways .
| Compound | EC50 (μM) | Activity Description |
|---|---|---|
| This compound | TBD | Potential antiparasitic activity based on structural similarity |
| Trifluoromethyl analogs | 0.010 - 0.177 | Varied activity against Plasmodium species |
Inhibition Studies
Fluorinated compounds have shown promise in inhibiting key enzymes involved in various diseases. For instance, the incorporation of trifluoromethyl groups has been linked to enhanced inhibition of reverse transcriptase enzymes, which are critical in viral replication .
Pharmacological Implications
The unique properties of this compound suggest potential applications in drug development:
- Antiviral agents: Due to its ability to inhibit viral enzymes.
- Antiparasitic drugs: As indicated by structural analogs showing significant activity against malaria.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 1,2-bis(trifluoromethyl)-3-chloro-5-(trifluoromethoxy)benzene, and how do reaction conditions influence yields?
- Methodological Answer : The compound can be synthesized via halogenation or nucleophilic substitution of precursor aryl ethers. For example, bromination of trifluoromethoxy-substituted benzene derivatives using CuBr/HBr/NaNO₂ in acetic acid (0–20°C) yields intermediates (48% yield) . Optimization requires careful control of stoichiometry, temperature, and catalyst selection. Purity is enhanced via recrystallization or column chromatography .
Q. How can mass spectrometry (MS) and nuclear magnetic resonance (NMR) be used to confirm the structure of this compound?
- Methodological Answer : High-resolution MS (HRMS) with isotopic peak analysis (e.g., A+2 peaks for chlorine) confirms molecular weight and halogen presence . ¹⁹F NMR identifies trifluoromethyl and trifluoromethoxy groups (distinct δ ~ -55 to -65 ppm). ¹H NMR resolves aromatic protons, with coupling patterns indicating substitution positions .
Q. What solvents and conditions are suitable for recrystallizing this compound to achieve >95% purity?
- Methodological Answer : Polar aprotic solvents like acetonitrile or ethyl acetate are effective. For example, 3,5-bis(trifluoromethyl)benzoic acid (structurally similar) is recrystallized from ethanol/water mixtures, achieving >95% purity with mp 140–144°C . Purity validation requires HPLC or melting point consistency across batches .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported melting points or spectral data for this compound?
- Methodological Answer : Discrepancies often arise from impurities or polymorphic forms. Cross-validate data using certified reference materials (CRMs) for quantitative NMR . Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) can distinguish polymorphs. For example, a related compound (mp 40–43°C vs. 140–144°C) showed divergent purity grades .
Q. What strategies are effective for designing derivatives with modified electronic properties (e.g., enhanced electron-withdrawing effects)?
- Methodological Answer : Introduce substituents like nitro or cyano groups via electrophilic aromatic substitution. For instance, 3-(trifluoromethoxy)aniline derivatives are functionalized using CDI-mediated coupling or Pd-catalyzed cross-coupling . Computational modeling (DFT) predicts regioselectivity and electronic effects .
Q. How can degradation pathways of this compound be analyzed to identify persistent metabolites?
- Methodological Answer : Use LC-HRMS/MS to track hydroxylation or dehalogenation products. For example, fluopyram (structurally analogous) degrades via ethylamino-pyridine formation, identified through isotopic labeling and fragmentation patterns . Stability studies under UV light or aqueous conditions reveal hydrolytic susceptibility .
Q. What methods reconcile conflicting reactivity data in trifluoromethyl-substituted aryl systems?
- Methodological Answer : Kinetic studies under controlled conditions (e.g., varying pH or temperature) clarify substituent effects. For instance, 3,5-bis(trifluoromethyl)phenylboronic acid exhibits altered reactivity in Suzuki-Miyaura couplings due to steric hindrance . Comparative assays with halogenated analogs (e.g., bromo vs. chloro) quantify electronic contributions .
Q. How can computational modeling predict the compound’s conformational stability in gas vs. solution phases?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
